2-Methoxy-1-(quinolin-1(2h)-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
30831-86-8 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-methoxy-1-(2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO2/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-7H,8-9H2,1H3 |
InChI Key |
POZLVXCQXAUMAT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methoxy 1 Quinolin 1 2h Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Proton NMR (¹H NMR) Characterization
No published ¹H NMR data detailing the chemical shifts, coupling constants, and signal multiplicities for the protons of 2-Methoxy-1-(quinolin-1(2H)-yl)ethanone could be identified.
Carbon-13 NMR (¹³C NMR) Analysis
Specific ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, are not available in the surveyed literature.
Two-Dimensional (2D) NMR Correlation Spectroscopy for Complex Structures
Information regarding the application of 2D NMR techniques such as COSY, HSQC, or HMBC to confirm the structural assignments of this compound is absent from the scientific record.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy Analysis
No experimental Infrared (IR) spectroscopy data, which would identify the characteristic absorption bands corresponding to the functional groups present in this compound, could be found.
Raman Spectroscopy Applications
Similarly, there is no available Raman spectroscopy data that would offer complementary information on the vibrational modes of the molecule.
Electronic Absorption and Emission Spectroscopy for Molecular Electronic Structure
Electronic spectroscopy provides critical insights into the electronic transitions within a molecule. For this compound, Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are key techniques to probe its electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. The quinoline (B57606) core is the primary chromophore responsible for the electronic absorption characteristics of these molecules.
In studies of related methoxy-quinoline derivatives, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, distinct absorption bands are observed in the ultraviolet region. nih.govnih.gov These absorptions are typically attributed to π-π* and n-π* electronic transitions within the aromatic quinoline ring system. The presence of the methoxy (B1213986) group and the ethanone (B97240) substituent can influence the position and intensity of these absorption maxima (λmax) by acting as auxochromes and chromophores, respectively.
For this compound, absorption bands analogous to those in similar quinoline structures are expected. The polarity of the solvent used for analysis can also cause shifts in the wavelength of absorption. nih.gov
Table 1: Representative UV-Vis Absorption Data for a Related Methoxy-Quinoline Compound
| Wavelength (λmax) | Electronic Transition |
|---|---|
| ~207 nm | π-π* |
| ~237 nm | π-π* |
| ~319 nm | n-π* |
Data is based on the analysis of 2-formyl-6-methoxy-3-carbethoxy quinoline and is presented as a predictive model for this compound. nih.gov
Fluorescence Spectroscopy Investigations
Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent, and this property is highly sensitive to the molecular structure and the local environment.
Research on compounds like 6-methoxy quinoline has shown that it exhibits fluorescence emission bands that are sensitive to the surrounding solvent environment. researchgate.net Similarly, other quinolin-2(1H)-one derivatives have been developed as fluorescent probes, indicating the inherent emissive properties of this structural class. nih.gov The fluorescence characteristics, including the emission wavelength and quantum yield, are influenced by the nature and position of substituents on the quinoline ring. The methoxy group, being an electron-donating group, can significantly affect the fluorescence properties of the molecule. It is anticipated that this compound would also exhibit fluorescence, with emission properties that could be modulated by solvent polarity.
Table 2: Typical Fluorescence Emission Characteristics for 6-Methoxy Quinoline in Various Solvents
| Emission Band | Wavelength Range |
|---|---|
| Band I | ~400 nm |
| Band II | ~450 nm |
| Band III | ~485 nm |
This data for 6-methoxy quinoline illustrates the potential fluorescence behavior of related structures. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C12H13NO2), the expected molecular weight is approximately 203.24 g/mol .
In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the quinoline nitrogen and the carbonyl carbon of the ethanone group. This would lead to fragments corresponding to the quinoline ring and the methoxyacetyl group. Analysis of related 1,2-dihydroquinoline (B8789712) derivatives has demonstrated the utility of mass spectrometry in confirming their structures through the observation of the molecular ion and logical fragmentation pathways. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity of Fragment |
|---|---|
| 203 | [M]+ (Molecular Ion) |
| 130 | [C9H8N]+ (Quinoline fragment after loss of methoxyacetyl group) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its molecular formula. By measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), the empirical formula can be determined and compared against the theoretical values calculated from the proposed molecular formula.
For this compound (C12H13NO2), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and proposed formula of the synthesized compound. This method has been successfully used to corroborate the molecular formulas of related quinolinone compounds. semanticscholar.org
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical % |
|---|---|
| Carbon (C) | 70.92% |
| Hydrogen (H) | 6.45% |
| Nitrogen (N) | 6.89% |
Crystallographic Analysis of Related Structures for Conformational Insights
While a crystal structure for this compound is not publicly available, X-ray crystallography of related quinoline and 1,2-dihydroquinoline structures provides valuable insights into the likely conformational properties of the molecule. nih.govchemmethod.com
Crystallographic studies of similar compounds reveal details about:
Planarity: The quinoline ring system is generally found to be nearly planar, though slight deviations can occur. nih.gov
Bond Lengths and Angles: Precise measurements of bond lengths and angles confirm the connectivity and hybridization of atoms within the molecule. For example, in a related quinoline derivative, the C-C distances within the benzene (B151609) ring average around 1.41 Å. chemmethod.com
Conformation of Substituents: The orientation of the methoxyacetyl group relative to the quinoline ring would be a key feature. Intramolecular interactions, such as hydrogen bonds, can influence this conformation. nih.gov
Intermolecular Interactions: Crystal packing is governed by intermolecular forces like hydrogen bonds (e.g., C-H···O) and π-π stacking interactions, which stabilize the crystal lattice. chemmethod.comnih.gov
Analysis of the crystal structure of a cycloadduct precursor to a 1,2-dihydroquinoline confirmed its three-dimensional structure unambiguously. nih.gov Such analysis for this compound would definitively establish its solid-state conformation and intermolecular packing arrangement.
Computational and Theoretical Chemistry Investigations of 2 Methoxy 1 Quinolin 1 2h Yl Ethanone
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemspider.comrsc.org It is widely employed to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. DFT calculations, often using functionals like B3LYP, have become a standard approach for correlating theoretical data with experimental results. chemspider.comnih.gov
Geometry Optimization and Energetic Stability
Geometry optimization is a fundamental computational process that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. uni.lu This process calculates the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule.
While specific DFT optimization data for 2-Methoxy-1-(quinolin-1(2h)-yl)ethanone is not available in published literature, the results of such a study would be expected to align with those of structurally similar quinoline (B57606) derivatives. For illustrative purposes, the table below shows optimized geometric parameters for a related compound, 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one, as determined by DFT calculations. chemspider.com These values demonstrate the typical precision and type of data obtained from geometry optimization.
Illustrative Optimized Geometrical Parameters for a Related Quinoline Derivative (Note: Data for 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one) chemspider.com
Click to view data
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C6 | 1.391 | C6-N1-C9a | 122.5 |
| C2-N1 | 1.314 | C2-N1-C9a | 119.3 |
| C2-N3 | 1.383 | N1-C2-N3 | 118.0 |
| N3-C4 | 1.319 | C2-N3-C4 | 122.9 |
| C4-C4a | 1.455 | N3-C4-C4a | 118.2 |
For this compound, optimization would confirm the non-aromatic, partially saturated nature of the nitrogen-containing ring and the precise spatial orientation of the N-acetyl and C2-methoxy groups.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the chemical reactivity and kinetic stability of a molecule. rsc.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
In quinoline derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. An FMO analysis of this compound would reveal how the acetyl and methoxy (B1213986) substituents influence the electron density distribution. The HOMO-LUMO gap would quantify the molecule's stability and its propensity to undergo electronic transitions. For example, in a study of 2-formyl-6-methoxy-3-carbethoxy quinoline, the calculated HOMO-LUMO energy gap was found to be a key factor in its electronic properties.
Illustrative FMO Energies for a Related Quinoline Derivative (Note: Data for 2-formyl-6-methoxy-3-carbethoxy quinoline)
Click to view data
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.41 |
| Energy Gap (ΔE) | 3.84 |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, an MESP map would be expected to show a significant negative potential around the oxygen atom of the acetyl group due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic interaction. The methoxy oxygen would also exhibit a negative potential. Positive potentials would likely be located around the hydrogen atoms of the molecule.
Natural Bond Orbital (NBO) Analysis
In this compound, NBO analysis would quantify the stabilization energy associated with key interactions. This would include the resonance effect within the N-acetyl (amide) group, where lone pairs on the nitrogen atom delocalize into the antibonding π* orbital of the carbonyl group. It would also reveal interactions between the lone pairs of the methoxy oxygen and the adjacent ring system, providing a quantitative measure of their influence on the molecule's electronic structure and stability.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and dynamic behavior of a molecule, which are not apparent from static, optimized structures.
Computational Prediction of Molecular Properties (e.g., TPSA, LogP, Rotatable Bonds)
Several key molecular properties that are important for drug discovery and material science can be predicted using computational algorithms. These descriptors help to evaluate a molecule's potential behavior in various chemical and biological environments. For this compound, these properties have been calculated as follows.
| Property | Predicted Value | Description | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | The elemental composition of the molecule. | |
| XlogP | 1.6 | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. | |
| Topological Polar Surface Area (TPSA) | 38.77 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. | |
| Rotatable Bond Count | 2 | The number of bonds that allow free rotation, influencing conformational flexibility. |
The predicted LogP value suggests that the molecule has moderate lipophilicity. The TPSA value is within a range typical for orally bioavailable drugs. The number of rotatable bonds indicates a moderate degree of conformational flexibility.
In Silico Molecular Docking Studies
In the realm of computational chemistry, in silico molecular docking serves as a powerful tool to predict the binding orientation and affinity of a small molecule when it interacts with a larger molecule. For this compound, while specific docking studies are not extensively documented in publicly available literature, the principles of molecular interactions can be elucidated by examining the behavior of the foundational quinoline core and related derivatives in computational models. nih.govmdpi.com Such studies provide insight into the non-covalent interactions that govern the binding mechanisms of this class of compounds.
The primary objective of these theoretical investigations is to understand the binding affinities and the specific types of interactions that can occur. researchgate.net The quinoline structure itself, being a heterocyclic aromatic compound, presents several key features that dictate its interaction profile. These include the potential for hydrogen bonding, hydrophobic interactions, and π-stacking.
Research on various quinoline derivatives highlights the importance of substituents in modulating these interactions. nih.gov For instance, the presence and position of functional groups on the quinoline ring can significantly influence the binding affinity and the geometry of the interaction. nih.gov The methoxy group in this compound, with its oxygen atom, can potentially act as a hydrogen bond acceptor. nih.gov
Detailed analyses of the quinoline scaffold in computational models have revealed common interaction patterns. These frequently involve amino acid residues in binding pockets, although the focus here is purely on the chemical nature of these interactions rather than their biological implications. nih.gov For example, interactions with phenylalanine are indicative of π-π stacking, while associations with residues like isoleucine and valine suggest the role of hydrophobic interactions. nih.gov The presence of lysine (B10760008) or glutamic acid residues in a binding site points to the potential for hydrogen bonding and electrostatic interactions. nih.gov
A hypothetical molecular docking scenario for this compound can be constructed based on these general principles observed for quinoline derivatives. The binding energy of such interactions is a key determinant of the stability of the resulting complex. In silico studies on similar structures have reported binding affinities in the range of -5.3 to -6.1 kcal/mol, indicating favorable interactions. nih.govproquest.com
The following table summarizes the potential chemical interactions for this compound based on theoretical considerations of its structural components and findings from related quinoline derivatives.
| Interaction Type | Moiety of this compound Involved | Potential Interacting Chemical Group |
| Hydrogen Bonding | Methoxy group oxygen, Carbonyl oxygen | Hydrogen bond donors (e.g., hydroxyl, amino groups) |
| π-π Stacking | Quinoline aromatic ring system | Aromatic rings (e.g., phenyl group) |
| Hydrophobic Interactions | Quinoline ring, Methylene group | Alkyl chains, non-polar groups |
| van der Waals Forces | Entire molecule | All proximal atoms of a binding partner |
This theoretical framework provides a foundation for understanding the potential binding mechanisms of this compound. The interplay of these non-covalent forces dictates the specificity and strength of its molecular interactions. Further dedicated computational studies on this specific compound would be necessary to validate and expand upon these theoretical predictions.
Chemical Reactivity and Mechanistic Studies of 2 Methoxy 1 Quinolin 1 2h Yl Ethanone
Mechanisms of Formation Reactions
The synthesis of quinoline (B57606) derivatives, in general, can be achieved through various established methods. While specific literature on the direct synthesis of 2-Methoxy-1-(quinolin-1(2h)-yl)ethanone is not abundant, plausible routes can be inferred from analogous reactions.
One potential pathway is the Camps cyclization . This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com Depending on the reaction conditions and the substrate's structure, this method can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com For the target molecule, a suitably substituted N-acylaryl precursor would be required. The mechanism proceeds through an intramolecular aldol (B89426) condensation, where enolization is a key step. mdpi.com
Another relevant synthetic strategy is the palladium-catalyzed carbonylation reaction . These methods often utilize carbon monoxide to introduce the carbonyl group and have been successfully employed in the synthesis of quinolin-4-ones. mdpi.com For instance, the coupling of 2-iodoaniline (B362364) with terminal acetylenes in the presence of a palladium catalyst and carbon monoxide can lead to the formation of the quinolin-4-one skeleton. mdpi.com
Furthermore, catalyst-free nucleophilic substitution of hydrogen in the quinoline ring by acylethynylpyrroles has been reported to stereoselectively produce 2-(E-2-acylethenylpyrrolyl)quinolines. rsc.org This reaction proceeds via a proposed redox ring-opening of an intermediate cycloadduct. rsc.org While not a direct synthesis of the target compound, it highlights the reactivity of the quinoline ring towards nucleophilic attack.
A plausible, though not explicitly documented, route could involve a Claisen-Schmidt condensation . This would entail the reaction between 2-methoxyquinoline (B1583196) and an acetylating agent. vulcanchem.com
The table below summarizes potential synthetic routes for related quinoline structures, which could be adapted for the synthesis of this compound.
| Reaction Type | Reactants | Key Features | Potential Product | Reference |
| Camps Cyclization | N-(2-acylaryl)amide | Base-catalyzed intramolecular cyclization | Quinolone derivative | mdpi.com |
| Palladium-Catalyzed Carbonylation | 2-Iodoaniline, Terminal Acetylene, CO | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) | Quinolone derivative | mdpi.com |
| Nucleophilic Substitution | Quinoline, Acylethynylpyrrole | Catalyst-free, redox ring-opening | Substituted quinoline | rsc.org |
| Claisen-Schmidt Condensation | 2-Methoxyquinoline, Acetylating agent | Base-catalyzed condensation | α,β-Unsaturated ketone | vulcanchem.com |
Reactions at the Ethanone (B97240) Moiety
The ethanone moiety, -C(O)CH₃, attached to the quinoline nitrogen introduces a reactive carbonyl group. This group is susceptible to a variety of nucleophilic addition reactions, which are characteristic of ketones.
For instance, the carbonyl carbon is electrophilic and can be attacked by nucleophiles. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions. Common reactions at the ketone group include reduction to an alcohol, reductive amination to form an amine, and addition of organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.
While specific studies on the ethanone moiety of this compound are limited, the general reactivity of ketones provides a framework for predicting its chemical behavior.
Reactions at the Quinoline Nitrogen (e.g., Nucleophilic Substitution)
The nitrogen atom within the quinoline ring system plays a crucial role in the molecule's reactivity. In its 1(2H)-yl form, the nitrogen is part of an amide-like structure due to the attached ethanone group. This significantly influences its nucleophilicity and susceptibility to substitution reactions.
In general, halogenated quinolines, particularly at the 2 and 4 positions, readily undergo nucleophilic substitution. quimicaorganica.org The mechanism for these reactions typically involves an addition-elimination pathway, where a stable intermediate is formed with the negative charge delocalized onto the nitrogen atom. quimicaorganica.orgquimicaorganica.org While the target molecule does not have a halogen substituent, understanding this reactivity pattern is important.
The nitrogen atom's lone pair can also participate in reactions. For example, quinoline itself can react with sodium amide in liquid ammonia, leading to amination at the 2- and 4-positions. iust.ac.ir However, the presence of the acetyl group on the nitrogen in this compound would likely alter this reactivity, potentially directing reactions to other parts of the molecule or requiring different reaction conditions.
Reactivity of the 2-Methoxy Substituent
The methoxy (B1213986) group (-OCH₃) at the 2-position of the quinoline ring is an important functional group that can undergo specific reactions. One of the most common reactions involving a methoxy group on an aromatic ring is demethylation .
Studies on related 2,4-dimethoxyquinolines have shown that selective demethylation can be achieved. nih.gov For example, treatment with certain reagents can lead to the formation of the corresponding hydroxyquinoline. The choice of demethylating agent can influence the regioselectivity of the reaction. For instance, using a thiolate anion has been shown to result in the regioisomeric 4-hydroxyquinoline (B1666331) from a 2,4-dimethoxyquinoline (B1594175) precursor. nih.gov This suggests that the methoxy group in this compound could potentially be cleaved to yield the corresponding 2-hydroxy-1-(quinolin-1(2h)-yl)ethanone, which would likely exist in its tautomeric quinolone form.
Influence of Reaction Conditions on Selectivity and Yield
The outcome of chemical reactions involving this compound, including its synthesis and subsequent transformations, is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and the stoichiometry of reactants can significantly impact the selectivity and yield of the desired product.
For example, in the synthesis of quinolines from 2-alkynylanilines, the choice of acid catalyst and solvent can dramatically alter the product distribution. nih.gov Using p-toluenesulfonic acid (p-TsOH·H₂O) in ethanol (B145695) can favor the formation of a quinoline derivative, while switching the solvent to dichloromethane (B109758) (DCE) can lead to a different regioisomer. nih.gov Furthermore, the amount of catalyst used can also influence the chemoselectivity of the reaction. nih.gov
In mechanochemical synthesis, the amount of liquid auxiliary, such as water, can be a critical parameter. rsc.org Insufficient amounts may lead to incomplete reactions, while optimal amounts can facilitate efficient grinding and promote the desired transformation. rsc.org
The table below illustrates how reaction conditions can influence the outcome of quinoline synthesis.
| Reactant | Catalyst/Reagent | Solvent | Temperature | Product | Yield/Selectivity | Reference |
| 2-Alkynylaniline | p-TsOH·H₂O (1 equiv) | EtOH | 110 °C | 2-(2-Aminophenyl)quinoline | 70% yield (80/20 regioselectivity) | nih.gov |
| 2-Alkynylaniline | p-TsOH·H₂O (0.5 equiv) | EtOH | 110 °C | 1-(2-Aminophenyl)-2-phenylethan-1-one | 46% yield (decreased chemoselectivity) | nih.gov |
| 2-Alkynylaniline | p-TsOH·H₂O (1 equiv) | DCE | 110 °C | Regioisomeric quinoline | 55-64% yield (reverse regioselectivity) | nih.gov |
Intramolecular Interactions and Their Impact on Reactivity (e.g., Hydrogen Bonding)
Intramolecular interactions, such as hydrogen bonding, can play a significant role in determining the conformation and reactivity of a molecule. While there is no direct literature on intramolecular hydrogen bonding within this compound itself, the principles can be understood from related systems.
In molecules containing both hydrogen bond donors and acceptors, intramolecular hydrogen bonds can form, influencing the molecule's geometry and the reactivity of the involved functional groups. osti.gov For instance, in salicylic (B10762653) acid, an intramolecular hydrogen bond exists between the hydroxyl and carboxylic acid groups. osti.gov The strength of such bonds can be influenced by factors like the distance between the interacting atoms and the hybridization of the atoms involved. osti.gov
For this compound, the presence of the carbonyl oxygen of the ethanone group and potentially acidic protons on the quinoline ring or its substituents could lead to weak intramolecular interactions that might influence its conformational preferences and, consequently, its reactivity.
Future Perspectives in Research on 2 Methoxy 1 Quinolin 1 2h Yl Ethanone
Emerging Methodologies for Synthesis and Functionalization
The future synthesis of 2-Methoxy-1-(quinolin-1(2h)-yl)ethanone and its derivatives is likely to be shaped by the ongoing revolution in synthetic organic chemistry, with a strong emphasis on efficiency, sustainability, and molecular diversity.
Green Chemistry Approaches: Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and generate significant waste. tandfonline.comresearchgate.net Future methodologies will likely pivot towards greener alternatives. This includes the use of environmentally benign solvents like water and ethanol (B145695), and energy-efficient techniques such as microwave-assisted and ultrasound-promoted synthesis. tandfonline.comrsc.org For a compound like this compound, this could translate to cleaner and more economical production routes.
Multicomponent Reactions (MCRs): MCRs, which allow the formation of complex molecules from three or more starting materials in a single step, are becoming increasingly popular for synthesizing quinoline scaffolds. nih.govrsc.org Reactions like the Povarov, Gewald, and Ugi reactions offer high atom economy and the ability to easily create libraries of diverse compounds. nih.gov This approach could be adapted to generate a wide range of derivatives of this compound with varied functionalities for screening purposes.
Advanced Catalysis: The use of novel catalysts is another promising frontier. Nanocatalysts, for instance, are gaining traction due to their high efficiency and recyclability. acs.org Furthermore, transition-metal-catalyzed reactions, particularly those involving C-H activation, are enabling the direct functionalization of the quinoline core at previously inaccessible positions. rsc.orgnih.govrsc.org This opens up exciting possibilities for modifying the quinoline backbone of this compound to fine-tune its properties. Specifically, regioselective functionalization could introduce a variety of functional groups to the molecule. nih.gov
Advances in Computational Modeling for Predictive Chemistry
Computational chemistry is poised to play a pivotal role in accelerating research on quinoline derivatives, including this compound. By predicting molecular properties and interactions, these in-silico methods can guide experimental work, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are powerful tools for correlating the three-dimensional structure of molecules with their biological activity. nih.gov For this compound, QSAR studies could predict its potential biological targets and guide the design of new analogues with enhanced efficacy. nih.govnih.gov By analyzing the impact of different substituents on the quinoline ring, researchers can identify key structural features for a desired activity.
Molecular Docking and Dynamics Simulations: Molecular docking simulations can predict the binding affinity and orientation of a molecule within the active site of a biological target. nih.gov This would be invaluable for identifying potential protein partners for this compound. Following docking, molecular dynamics (MDS) simulations can provide insights into the stability of the ligand-protein complex and the dynamic behavior of the molecule at the atomic level. nih.gov
These computational approaches, when used in concert, can provide a detailed understanding of the structure-activity relationships of quinoline derivatives and facilitate the rational design of new compounds with desired properties. nih.gov
Exploration of Novel Non-Biological Applications in Materials Science
While much of the research on quinolines has been in the realm of medicinal chemistry, there is a growing interest in their application in materials science. nih.govijppronline.com The unique photophysical and electronic properties of the quinoline scaffold make it an attractive building block for functional materials. jetir.org
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are being investigated for their potential use in OLEDs. jetir.org Their ability to form stable complexes with metals and their inherent fluorescence properties are advantageous for this application. Future research could explore the utility of this compound and its derivatives as components in the emissive layer of OLED devices.
Sensors: The quinoline ring can be functionalized to create chemosensors that can selectively detect specific ions or molecules. The nitrogen atom in the quinoline ring can act as a binding site, and changes in the photophysical properties upon binding can be used for detection. This opens the door to developing sensors based on this compound for environmental monitoring or industrial process control.
The exploration of these and other non-biological applications will depend on a thorough characterization of the photophysical and electronic properties of this compound.
Challenges and Opportunities in the Field of Quinoline Chemistry
The field of quinoline chemistry is vibrant and full of potential, but it also faces several challenges that present opportunities for innovation. nih.gov
Challenges:
Synthesis and Functionalization: Despite recent advances, the development of highly selective and sustainable methods for the synthesis and functionalization of quinolines remains a key challenge. researchgate.netnih.gov Achieving regioselectivity, especially at less reactive positions of the quinoline ring, requires further innovation in catalyst design and reaction methodology. researchgate.net
Toxicity and Environmental Impact: Some quinoline derivatives have been associated with toxicity, which necessitates careful toxicological evaluation of new compounds. researchgate.net The development of greener synthetic routes is crucial to minimize the environmental footprint of quinoline chemistry. researchgate.netnih.gov
Opportunities:
Drug Discovery: The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govfrontiersin.orgresearchgate.net There are vast opportunities to explore new therapeutic applications for quinoline derivatives, including in areas like anticancer, antimicrobial, and neurodegenerative disease research. nih.goveurekaselect.com The functional diversity that can be introduced into the quinoline core provides a rich chemical space for discovering novel drug candidates. rsc.org
Sustainable Chemistry: The drive towards sustainability presents a significant opportunity for innovation in quinoline synthesis. rsc.orgnih.gov The development of catalytic systems that operate under mild conditions, use renewable feedstocks, and minimize waste will be a major focus of future research.
Interdisciplinary Research: The diverse applications of quinolines in medicine and materials science create opportunities for interdisciplinary collaboration between chemists, biologists, and materials scientists. nih.govijppronline.com Such collaborations will be essential for translating fundamental research into practical applications.
Q & A
Q. What are the primary synthetic routes for 2-Methoxy-1-(quinolin-1(2H)-yl)ethanone and related quinoline derivatives?
The synthesis of quinolinyl ethanone derivatives often involves Mannich reactions or Friedel-Crafts acylation , where methoxy and quinoline moieties are introduced via electrophilic substitution. For example, Mannich reactions using formaldehyde and amines under acidic conditions can yield structurally complex derivatives . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize by-products like nitro-reduction intermediates or regioisomers.
Q. Which analytical techniques are essential for characterizing this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve molecular geometry, bond angles, and torsional disorders. For instance, disordered nitro groups in similar compounds were resolved using constrained H-atom parameters and occupancy refinement .
- Spectroscopy : IR spectroscopy identifies carbonyl (C=O) and methoxy (C-O) stretches (~1700 cm⁻¹ and ~1250 cm⁻¹, respectively), while NMR confirms aromatic proton environments and substituent positioning .
Q. How do intermolecular interactions influence the solid-state structure of this compound?
Weak C–H⋯O hydrogen bonds and π-π stacking between quinoline rings often stabilize crystal packing. For example, ladder-like structures formed via C17–H17⋯O2 interactions along the a-axis were observed in related nitronaphthalene derivatives . Such interactions guide solvent selection for recrystallization to achieve desired polymorphs.
Advanced Research Questions
Q. How should researchers address crystallographic disorder during structural refinement?
Disordered groups (e.g., nitro oxygen atoms) require split-site modeling with refined occupancy factors. In a study of 2-methoxy-4-nitrophenyl derivatives, two oxygen sites were resolved with occupancies of 0.586(15) and 0.414(15), stabilized using SHELXL’s restraints (DFIX, ISOR) to maintain reasonable thermal parameters . Flack parameter analysis may be omitted for non-chiral centers to avoid overinterpretation .
Q. What strategies improve synthetic yield while minimizing side reactions?
- Protecting groups : Methoxy groups can be introduced early to block reactive sites on the quinoline ring.
- Catalytic control : Lewis acids (e.g., AlCl₃) enhance acylation efficiency in Friedel-Crafts reactions. For Mannich reactions, pH control (pH 4–6) prevents undesired amine oxidation .
- By-product analysis : LC-MS or TLC monitoring identifies intermediates, enabling real-time adjustment of stoichiometry .
Q. How can computational modeling predict physicochemical properties of quinolinyl ethanones?
- LogP calculation : Tools like XLogP estimate hydrophobicity (e.g., XLogP = 1.1 for a methoxy-indole ethanone derivative), guiding solvent selection for solubility studies .
- DFT simulations : Molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic substitution, aligning with crystallographic bond length data (e.g., C=O bond ~1.21 Å) .
Q. What experimental considerations are critical for reproducibility in crystallography?
- Data-to-parameter ratio : Aim for values >10 to avoid overfitting. A ratio of 6.4 was acceptable in a study with high-resolution data (Rint = 0.023) due to robust constraints .
- Thermal ellipsoid analysis : Displacement parameters (Ueq) > 0.1 Ų suggest dynamic disorder, requiring TLS refinement or alternative space group testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
